4H-1-Benzopyran-4-one, 3-bromo-2-(3-bromophenyl)-
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Overview
Description
3-Bromo-2-(3-bromophenyl)-4H-chromen-4-one is an organic compound belonging to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(3-bromophenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(3-bromophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-Bromo-2-(3-bromophenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(3-bromophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-2-(3-bromophenyl)-4H-chromen-4-one is unique due to its specific bromine substitutions on the chromenone scaffold. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
922518-75-0 |
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Molecular Formula |
C15H8Br2O2 |
Molecular Weight |
380.03 g/mol |
IUPAC Name |
3-bromo-2-(3-bromophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Br2O2/c16-10-5-3-4-9(8-10)15-13(17)14(18)11-6-1-2-7-12(11)19-15/h1-8H |
InChI Key |
NFEVFHVLJKTQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)Br)Br |
Origin of Product |
United States |
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